molecular formula C27H44N10O8S B15161004 Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine CAS No. 663154-98-1

Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine

Cat. No.: B15161004
CAS No.: 663154-98-1
M. Wt: 668.8 g/mol
InChI Key: XEVFHSQXQJWNLY-JBDAPHQKSA-N
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Description

Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine is a peptide compound composed of seven amino acids: glycine, L-lysine, L-histidine, L-alanine, L-cysteine, L-proline, and glycine. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is assembled.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. Purification is usually achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.

    Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Alkylating agents like iodoacetamide for cysteine modification.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or antioxidant properties.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, influencing protein structure and function. The histidine residue can participate in metal ion coordination, affecting enzymatic activity. Overall, the peptide can modulate cellular processes through these interactions.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities, known for its role in wound healing and skin regeneration.

    Glycyl-L-alanyl-L-histidine: Another peptide with potential antioxidant properties.

Uniqueness

Glycyl-L-lysyl-L-histidyl-L-alanyl-L-cysteinyl-L-prolylglycine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential applications. The presence of cysteine allows for disulfide bond formation, adding to its functional versatility.

Properties

CAS No.

663154-98-1

Molecular Formula

C27H44N10O8S

Molecular Weight

668.8 g/mol

IUPAC Name

2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C27H44N10O8S/c1-15(23(41)36-19(13-46)27(45)37-8-4-6-20(37)26(44)31-12-22(39)40)33-25(43)18(9-16-11-30-14-32-16)35-24(42)17(5-2-3-7-28)34-21(38)10-29/h11,14-15,17-20,46H,2-10,12-13,28-29H2,1H3,(H,30,32)(H,31,44)(H,33,43)(H,34,38)(H,35,42)(H,36,41)(H,39,40)/t15-,17-,18-,19-,20-/m0/s1

InChI Key

XEVFHSQXQJWNLY-JBDAPHQKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(CS)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)NC(=O)CN

Origin of Product

United States

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